N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is an organic compound classified as a thiourea derivative. The compound features a bromophenyl group, a chloropyridyl group, and a carbonyl moiety attached to the thiourea structure. Its molecular formula is with a molecular weight of approximately 370.65 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science.
The synthesis of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea typically involves the following steps:
The molecular structure of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea consists of:
The compound's structural representation can be derived from its InChI key and molecular formula, which provides insights into its geometric configuration .
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea can undergo several chemical transformations:
The mechanism of action for N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea involves several potential pathways:
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has several notable applications:
The bioisosteric replacement of oxygen with sulfur in thiourea derivatives fundamentally alters their electronic distribution and binding characteristics. Key structural features driving biological activity include:
Table 1: Electronic Parameters of Thiourea Derivatives Influencing Bioactivity
Substituent Pattern | HOMO Energy (eV) | Dipole Moment (D) | C=S Bond Length (Å) |
---|---|---|---|
Unsubstituted thiourea | -6.05 | 3.92 | 1.71 |
Aryl-thiourea | -5.78 | 4.15 | 1.69 |
N-(4-Bromophenyl)thiourea | -5.42 | 4.28 | 1.68 |
Functionally, these properties translate to broad-spectrum biological activities. Thiourea derivatives disrupt microbial cell integrity through membrane polarization, inhibit kinase signaling in cancer cells via ATP-competitive binding, and chelate redox-active metals to suppress oxidative stress [2]. The scaffold’s versatility is evidenced by clinical agents like acetazolamide (carbonic anhydrase inhibitor) and cefazolin (cephalosporin antibiotic), both containing thiourea-related heterocycles [6].
Halogen incorporation, particularly bromine and chlorine, significantly augments the pharmacodynamic and pharmacokinetic profiles of thiourea derivatives. In the target compound N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea, halogen atoms serve dual roles:
Bromine’s heavy atom effect stabilizes binding pockets through halogen bonding (bond energy 5–10 kJ/mol), where its σ-hole interacts with carbonyl oxygens (e.g., protein backbone C=O) [4]. Chlorine at the pyridyl 2-position induces steric hindrance, enforcing orthogonal conformation that preorganizes the molecule for target binding.
Pharmacokinetic Optimization:
Halogen Synergy: The combined bromine-chlorine configuration creates complementary electronic effects. Bromine’s mesomeric withdrawal (+M) amplifies thiocarbonyl electrophilicity, while chlorine’s inductive withdrawal (–I) acidifies the pyridyl N–H (predicted pKₐ shift: Δ–0.4), strengthening salt bridges with aspartate/glutamate residues [4].
Despite extensive studies on halogenated thioureas, N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea remains underexplored. Critical knowledge gaps include:
Research objectives therefore focus on:
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: